Dihydroorotase Inhibition IC₅₀ >1,000,000 nM vs. Potent Dihydroorotase Inhibitors (e.g., 5‑Aminoorotic Acid IC₅₀ ~9,870 nM)
1-(4-Ethylphenyl)-2-propanol exhibited an IC₅₀ value of 1,000,000 nM (1 mM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. By comparison, the established dihydroorotase inhibitor 5‑aminoorotic acid (5‑AOA) demonstrates an IC₅₀ of 9.87 µM (9,870 nM) against the human CAD dihydroorotase domain under analogous enzyme inhibition conditions [2]. The >100‑fold weaker potency of 1-(4-ethylphenyl)-2-propanol indicates that this compound does not significantly engage the dihydroorotase active site, a property that may be advantageous in experimental contexts where dihydroorotase inhibition constitutes an undesired off‑target activity.
| Evidence Dimension | Dihydroorotase enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1,000,000 nM (1 mM) at 10 µM compound concentration, pH 7.37 |
| Comparator Or Baseline | 5‑Aminoorotic acid (5‑AOA) IC₅₀ = 9,870 nM (9.87 µM) against human CAD dihydroorotase |
| Quantified Difference | Approximately 101‑fold weaker inhibition (1,000,000 / 9,870 ≈ 101) |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM compound; pH 7.37 (target compound) vs. recombinant human CAD dihydroorotase domain (comparator) |
Why This Matters
For scientists selecting a phenylpropanol scaffold for assays where dihydroorotase inhibition is a confounding variable, 1-(4-ethylphenyl)-2-propanol offers a >100‑fold margin of safety over potent dihydroorotase inhibitors, reducing false‑positive risk in cellular or biochemical screens.
- [1] BindingDB. Assay Summary: Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. IC₅₀ = 1.00E+6 nM, pH 7.37, 10 µM compound concentration. View Source
- [2] Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5‑aminoorotic acid. IC₅₀ = 9.87 μM. Eurofarma/PubMed, 2025. View Source
